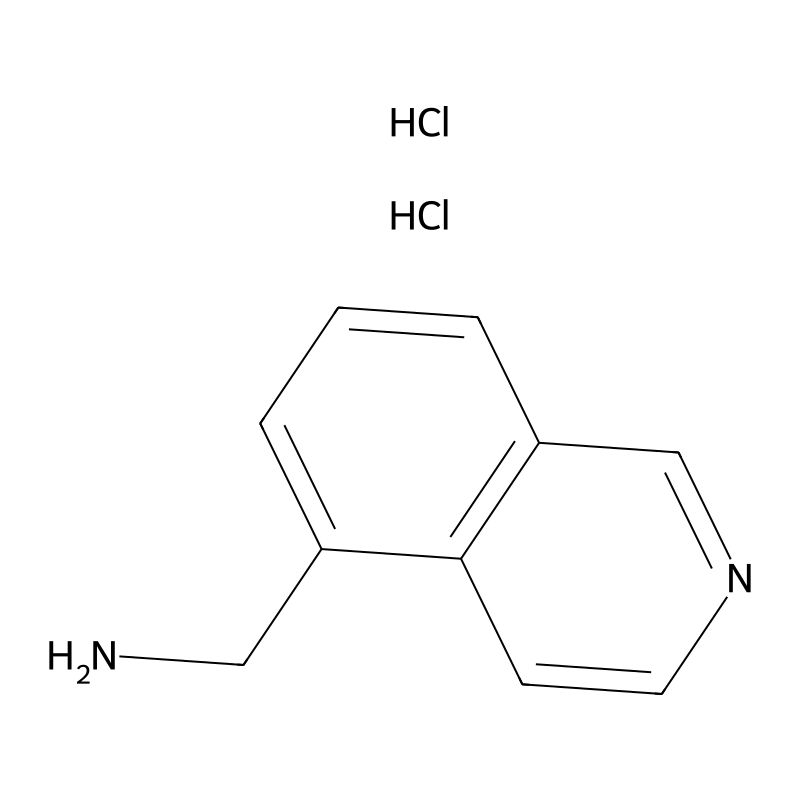

1-Isoquinolin-5-ylmethanamine dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Isoquinolin-5-ylmethanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes an isoquinoline moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 231.13 g/mol . This compound is a dihydrochloride salt, indicating it contains two hydrochloric acid molecules per molecule of the base amine. Its structure allows for various interactions in biological systems, making it a subject of interest in medicinal chemistry.

- Nucleophilic Substitution: The amine can act as a nucleophile, attacking electrophilic centers in various substrates.

- Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.

- Alkylation Reactions: It can undergo alkylation to form quaternary ammonium salts when reacted with alkyl halides.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered properties.

Research indicates that compounds similar to 1-Isoquinolin-5-ylmethanamine dihydrochloride exhibit various biological activities, including:

- Antidepressant Effects: Some isoquinoline derivatives have been studied for their potential antidepressant properties.

- Antitumor Activity: Isoquinoline derivatives are known for their cytotoxic effects against certain cancer cell lines.

- Neuroprotective Properties: Compounds with similar structures have shown promise in protecting neuronal cells from damage.

The specific biological activity of 1-Isoquinolin-5-ylmethanamine dihydrochloride requires further investigation to establish its therapeutic potential definitively.

The synthesis of 1-Isoquinolin-5-ylmethanamine dihydrochloride typically involves several steps:

- Formation of Isoquinoline: Starting from appropriate precursors, isoquinoline can be synthesized through cyclization reactions.

- Methylation: The isoquinoline derivative can then be methylated using formaldehyde and an amine source to introduce the methanamine group.

- Hydrochloride Salt Formation: The resulting base can be treated with hydrochloric acid to yield the dihydrochloride salt.

Alternative methods may involve variations in starting materials or reaction conditions to optimize yield and purity.

1-Isoquinolin-5-ylmethanamine dihydrochloride has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or cancer.

- Chemical Research: As a building block in organic synthesis for creating more complex molecules.

- Biochemical Studies: In research settings to explore mechanisms of action related to its biological activity.

Interaction studies involving 1-Isoquinolin-5-ylmethanamine dihydrochloride focus on its binding affinities and effects on biological targets, such as:

- Receptor Binding: Investigating how this compound interacts with neurotransmitter receptors could elucidate its potential as an antidepressant.

- Enzyme Inhibition: Studies may explore its role as an inhibitor of specific enzymes involved in metabolic pathways, which could impact drug metabolism and efficacy.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Similar Compounds

Several compounds share structural similarities with 1-Isoquinolin-5-ylmethanamine dihydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (3-Methylpyridin-2-yl)methanamine hydrochloride | 153936-25-5 | 0.88 |

| (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride | 1498333-87-1 | 0.84 |

| 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride | 1187931-95-8 | 0.82 |

| 5-Phenylpicolinimidamide hydrochloride | 1179362-50-5 | 0.82 |

| (4-Methylpyridin-2-yl)methanamine dihydrochloride | 357287-88-8 | 0.81 |

These compounds are noteworthy for their structural features and potential biological activities, highlighting the uniqueness of 1-Isoquinolin-5-ylmethanamine dihydrochloride within this chemical class.